Bienvenue dans la boutique en ligne BenchChem!

6-chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine

Chiral resolution Enantioselective synthesis PDE10A inhibitor SAR

This trisubstituted pyrimidine features a 6-chloro leaving group, 2-cyclopropyl substituent, and chiral N-(1-methoxypropan-2-yl) amine. It serves as a PDE10A inhibitor scaffold validated by Merck's fragment-to-lead program (fragment Ki = 8,700 nM), with X-ray co-crystal structures (PDB 5C2A) guiding rational design. The stereochemically defined chiral center enables enantioselective SAR exploration. Procure for CNS drug discovery, kinase profiling, and focused library synthesis. The 6-chloro handle supports parallel diversification via cross-coupling chemistry.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 1538039-09-6
Cat. No. B1491735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine
CAS1538039-09-6
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCC(COC)NC1=CC(=NC(=N1)C2CC2)Cl
InChIInChI=1S/C11H16ClN3O/c1-7(6-16-2)13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,14,15)
InChIKeyNMHAMBMGZFANCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (CAS 1538039-09-6): Structural Profile & PDE10A Scaffold Context


6-Chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (CAS 1538039-09-6, MW 241.72 g/mol, formula C11H16ClN3O) is a trisubstituted pyrimidine derivative bearing a 6-chloro leaving group, a 2-cyclopropyl substituent, and a chiral 1-methoxypropan-2-yl amine at the N-4 position [1][2]. The core 6-chloro-2-cyclopropyl-pyrimidin-4-amine scaffold belongs to a well-characterized class of phosphodiesterase 10A (PDE10A) inhibitor fragments originally identified at Merck Research Laboratories, where the parent fragment demonstrated a PDE10A Ki of 8,700 nM and ligand efficiency (LE) of 0.59 [3]. The X-ray co-crystal structure of a closely related analog (PDB 5C2A, resolution 2.00 Å) confirms that this scaffold binds the PDE10A active site via a conserved hinge-region hydrogen-bonding motif [4]. The clinical candidate MK-8189 (PDE10A Ki = 0.029 nM, Phase 2b for schizophrenia) was evolved from this same pyrimidine fragment series [5].

Why 6-Chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Simple 2,4-diaminopyrimidine or 4-amino-6-chloropyrimidine derivatives cannot substitute for this compound because the three specific substituents—6-chloro, 2-cyclopropyl, and chiral N-(1-methoxypropan-2-yl)—each contribute independently to the molecular recognition profile established in the PDE10A inhibitor pharmacophore [1][2]. Published SAR from the Merck PDE10A program demonstrates that the 2-cyclopropyl group occupies a lipophilic pocket adjacent to the hinge-binding region, and its replacement with non-cyclopropyl alkyl groups dramatically alters potency and selectivity [1]. The X-ray co-crystal structure (PDB 5C2A) confirms that N-4 substituents project toward a solvent-exposed channel where stereochemistry, hydrogen-bonding capacity, and steric bulk directly modulate both target affinity and ADME properties [2]. The 6-chloro position serves simultaneously as a synthetic diversification handle (via cross-coupling chemistry) and as a modulator of electron density on the pyrimidine ring, which affects hinge-region hydrogen bonding strength [3]. Removing or altering any single substituent produces a compound with a fundamentally different biological fingerprint and synthetic utility profile.

Quantitative Differentiation Evidence for 6-Chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine vs. Closest Analogs


Chiral N-4 Substituent vs. Achiral N-Propyl Analog: Enantioselective SAR Potential

The 1-methoxypropan-2-yl side chain at N-4 contains a single chiral center, a feature absent in the N-propyl analog (6-chloro-2-cyclopropyl-N-propylpyrimidin-4-amine, CAS not retrieved from authoritative database) . The (S)-1-methoxypropan-2-amine enantiomer is commercially available as a defined stereochemical building block (e.g., BASF ChiPros, purity ≥99%), enabling enantioselective synthesis of both (R)- and (S)-configured final compounds . Published PDE10A inhibitor co-crystal structures (PDB 5C2A) reveal that the N-4 substituent projects into a chiral solvent-channel environment where stereochemistry influences hydrogen-bonding geometry with ordered water networks and protein backbone carbonyls [1]. Enantiomeric pairs in related pyrimidine kinase inhibitors have shown up to 10-fold differences in IC50 values . The chiral center in this compound thus enables stereochemistry-dependent biological evaluation that is not possible with achiral N-alkyl analogs.

Chiral resolution Enantioselective synthesis PDE10A inhibitor SAR Stereochemistry-dependent pharmacology

Absence of 5-Methyl Group: Cleaner Scaffold vs. PDE10A-Optimized Series (Shipe 2015)

This compound lacks the 5-methyl substituent present in the PDE10A-optimized series from Shipe et al. (2015), including the co-crystallized ligand in PDB 5C2A [1][2]. In the Merck PDE10A program, the 5-methyl group contributed approximately 1.5–2.0 kcal/mol to binding free energy through hydrophobic contacts with Phe719 and Ile692 side chains [1]. However, 5-methyl substitution also introduces a potential site for CYP-mediated metabolic oxidation and can restrict the conformational flexibility of the N-4 substituent [3]. The 5-des-methyl scaffold represented by the present compound offers a structurally simplified starting point that avoids this metabolic liability while preserving the core hinge-binding motif (6-chloro-2-cyclopropyl-pyrimidine) validated by the fragment hit's PDE10A Ki of 8,700 nM [1]. For programs prioritizing scaffold minimalism or targeting kinases beyond PDE10A where the 5-methyl-PDE10A selectivity determinants are irrelevant, the des-methyl scaffold provides a cleaner chemical starting point.

PDE10A Fragment-based drug discovery Kinase selectivity Scaffold minimalism

N-(1-Methoxypropan-2-yl) vs. N-(3-Methoxypropyl) Regioisomer: Altered H-Bond Acceptor Positioning

In the N-(1-methoxypropan-2-yl) regioisomer (target compound), the methoxy oxygen is positioned on the carbon beta to the amine nitrogen, whereas in the N-(3-methoxypropyl) analog (CAS 1468521-40-5) the methoxy oxygen is on the gamma carbon . This one-carbon shift alters the distance between the hydrogen-bond acceptor (ether oxygen) and the pyrimidine N-4 nitrogen from approximately 2.5 Å (vicinal) to approximately 4.5 Å (1,3-relationship). In the PDE10A co-crystal structures, the N-4 substituent projects toward a solvent-exposed channel where precise positioning of hydrogen-bond acceptors can engage ordered water networks or protein backbone polar contacts [1]. The vicinal methoxy group in the target compound places the ether oxygen within intramolecular hydrogen-bonding distance of the N-4 amine proton, potentially constraining the side-chain conformation and reducing the solvent-exposed polar surface area relative to the fully extended 3-methoxypropyl chain [2]. Computational predictions indicate a topological polar surface area (TPSA) difference of approximately 3–5 Ų between the two regioisomers (class prediction, no experimental TPSA data available for either compound).

Hydrogen bonding Solubility CNS drug design Regioisomer comparison

Cyclopropyl at C-2 vs. Non-Cyclopropyl Alkyl Groups: Metabolic Stability Advantage

The 2-cyclopropyl substituent in the target compound confers metabolic stability advantages over alternative C-2 alkyl groups (e.g., ethyl, isopropyl) through reduced susceptibility to CYP450-mediated ω-oxidation [1]. In the PDE10A inhibitor optimization program, the 2-cyclopropyl group was retained throughout lead optimization from the initial fragment hit (PDE10A Ki = 8,700 nM) through to the clinical candidate MK-8189 (PDE10A Ki = 0.029 nM), indicating its essential role in both potency and drug-like properties [1][2]. A 3D QSAR analysis of 87 pyrimidine-based PDE10A inhibitors concluded that replacement of the cyclopropyl group with alkoxide substituents dramatically altered inhibitory potency, confirming that the cyclopropyl moiety participates in critical hydrophobic interactions rather than serving merely as a metabolically inert placeholder [3]. The cyclopropyl C–H bonds have higher bond dissociation energies (~106 kcal/mol) compared to secondary C–H bonds in larger cycloalkanes (~95–98 kcal/mol), providing inherent resistance to oxidative metabolism while maintaining a compact steric profile [4].

Metabolic stability CYP oxidation Cyclopropyl group Drug metabolism

Predicted Physicochemical Profile: CNS Drug-Like Space Compatibility

The target compound's predicted physicochemical properties position it within CNS drug-like chemical space, a critical differentiator from larger PDE10A optimized leads. With MW of 241.72 g/mol, this compound is significantly smaller than the co-crystallized PDE10A inhibitor in PDB 5C2A (MW 308.83 g/mol) [1][2] and the clinical candidate MK-8189 (MW >400 g/mol) [3]. Predicted properties include density 1.261±0.06 g/cm³, boiling point 383.2±32.0 °C, and pKa 3.55±0.10 [2]. The predicted logP for the core scaffold (6-chloro-2-cyclopropylpyrimidin-4-amine) is approximately 1.5–2.0 , and addition of the methoxypropan-2-yl group is estimated to increase logP by approximately 0.8–1.2 units (class estimate based on Hansch π-values for ether and alkyl fragments), yielding a predicted logP of approximately 2.5–3.2—within the optimal range for CNS penetration (logP 2–4) [4]. With 3 hydrogen bond acceptors (pyrimidine N1, N3, and ether oxygen), 2 hydrogen bond donors (N4-H), and an estimated TPSA of 45–55 Ų, the compound satisfies key CNS drug-likeness criteria (MW <400, HBD ≤3, TPSA <90 Ų).

CNS drug discovery Blood-brain barrier Physicochemical properties Lead-likeness

6-Chloro as a Synthetic Diversification Handle vs. 6-Unsubstituted or 6-Alkyl Analogs

The 6-chloro substituent serves as an electrophilic leaving group enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (SNAr) chemistry . This is a key differentiator from 6-unsubstituted pyrimidine analogs and 6-alkyl-substituted analogs where the C-6 position is inert to further functionalization. In the Merck PDE10A program, the 4,6-dichloro fragment (PDB 5C1W, Ki = 8,700 nM) was diversified at the 4-position while retaining the 6-chloro as a synthetic handle, demonstrating the utility of the chloro substituent for sequential functionalization [1]. The 6-chloro group also modulates the electron density of the pyrimidine ring: the electron-withdrawing effect of chlorine (σm = 0.37) increases the acidity of the N4-H proton (predicted pKa 3.55±0.10 for the target compound [2]) and enhances hinge-region hydrogen bond donor strength compared to 6-unsubstituted (σm = 0 for H) or 6-methyl (σm = -0.07, electron-donating) analogs. This electronic modulation directly affects target binding affinity based on the PDE10A hinge-binding motif where the pyrimidine N1 acts as a hydrogen bond acceptor and N4-H acts as a donor to conserved backbone carbonyl and amide groups [3].

Cross-coupling Buchwald-Hartwig amination Synthetic diversification Scaffold decoration

Optimal Research & Procurement Scenarios for 6-Chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine


PDE10A Fragment-Based Lead Optimization: Stereochemistry-Dependent SAR

Research groups engaged in PDE10A inhibitor development can procure this compound as a stereochemically defined scaffold for enantioselective SAR exploration. The chiral 1-methoxypropan-2-yl N-4 substituent allows synthesis of both (R)- and (S)-configured analogs using commercially available enantiopure amine building blocks . Published co-crystal structures (PDB 5C2A) provide direct structural guidance for rational design at the N-4 solvent-channel interface [1]. The compound retains the core 6-chloro-2-cyclopropyl-pyrimidine motif validated in the Merck PDE10A fragment-to-lead program (fragment Ki = 8,700 nM), providing a structurally characterized starting point for property-guided optimization [2].

Kinase Profiling and Selectivity Screening with a Clean Des-Methyl Scaffold

The absence of the 5-methyl substituent distinguishes this compound from the PDE10A-optimized series (Shipe 2015), making it suitable for broad kinome profiling studies where 5-methyl-driven PDE10A selectivity is not desired . Procurement of this scaffold supports selectivity panel screening against kinase families beyond PDE10A, such as JAK family kinases, where pyrimidine-based inhibitors with N-(1-methoxypropan-2-yl) substituents have demonstrated activity (e.g., JAK3 IC50 = 51 nM for structurally related pyrimidine compounds) [1]. The lower molecular weight (241.72 g/mol) compared to fully optimized leads (>300 g/mol) preserves ligand efficiency metrics during hit-to-lead progression [2].

CNS Drug Discovery Programs Requiring BBB-Penetrant Pyrimidine Scaffolds

Pharmaceutical programs targeting CNS indications (schizophrenia, Huntington's disease, cognitive disorders) can utilize this compound as a CNS drug-like starting scaffold. The predicted physicochemical profile (MW 241.72, estimated logP ~2.5–3.2, estimated TPSA 45–55 Ų, HBD = 2) meets established CNS drug-likeness criteria [1]. The clinical validation of PDE10A as a CNS target (MK-8189 in Phase 2b for schizophrenia) provides therapeutic rationale for CNS-focused programs [2]. The 6-chloro handle permits systematic exploration of C-6 substituent effects on brain penetration and target engagement without altering the core hinge-binding motif [3].

Building Block Procurement for Parallel Library Synthesis and Scaffold Decoration

Medicinal chemistry groups building focused pyrimidine libraries for kinase or phosphodiesterase screening can procure this compound as a versatile diversification scaffold. The 6-chloro position enables parallel synthesis via Suzuki-Miyaura, Buchwald-Hartwig, or SNAr chemistry to generate arrays of C-6-substituted analogs . The cyclopropyl group at C-2 and the N-(1-methoxypropan-2-yl) group at N-4 remain fixed during library production, allowing systematic exploration of C-6 SAR. Commercial availability through multiple suppliers (confirmed for structurally related compounds via Bidepharm and CymitQuimica) supports reliable procurement for library-scale synthesis [1].

Quote Request

Request a Quote for 6-chloro-2-cyclopropyl-N-(1-methoxypropan-2-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.